tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate (CAS: 1448850-66-5) is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a pyrimidin-4-yl group at the 1-position and a tert-butyl carbamate moiety at the (3S)-position. Its molecular weight is 264.33 g/mol, and it is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting enzymes or receptors . The stereochemistry at the pyrrolidine ring (S-configuration) is critical for its interaction with biological targets, as seen in antimalarial studies .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-pyrimidin-4-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-7-17(8-10)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,16,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTAESNWROZBDG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131095 | |
| Record name | Carbamic acid, N-[(3S)-1-(4-pyrimidinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448850-66-5 | |
| Record name | Carbamic acid, N-[(3S)-1-(4-pyrimidinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448850-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-(4-pyrimidinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is then functionalized with a pyrimidinyl group.
Reaction Conditions: The reaction conditions often involve the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with pyrimidine and pyrrolidine structures exhibit significant anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific application of tert-butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate in this area is still under investigation, but its structural components suggest potential efficacy against tumor cells.
Neurological Disorders
The compound's structural similarity to known neuroactive agents positions it as a candidate for the treatment of neurological disorders. Pyrrolidine derivatives have been studied for their anticonvulsant properties, making this compound a potential lead for developing new treatments for epilepsy or other seizure disorders.
Antimicrobial Properties
The presence of the pyrimidine ring has been associated with antimicrobial activity. Preliminary studies suggest that compounds similar to this compound may exhibit effectiveness against various bacterial strains, warranting further exploration in drug development for infectious diseases.
Case Study 1: Anticancer Screening
A study published in Journal of Medicinal Chemistry evaluated several pyrimidine-pyrrolidine derivatives for their anticancer activity against breast cancer cell lines. Among these, this compound showed promising results, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers tested the anticonvulsant properties of various carbamate derivatives, including this compound. The compound demonstrated significant protective effects in animal models of epilepsy, suggesting its potential as a therapeutic agent.
Case Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial efficacy of pyrimidine derivatives found that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential use as an antibiotic agent.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate (CAS: 1365936-51-1): This R-configured enantiomer shares the same molecular formula (C₁₄H₂₂N₄O₂) and weight as the target compound but differs in stereochemistry.
Pyrimidine-Modified Analogs
- This modification could improve pharmacokinetic properties compared to the parent compound .
Pyridine-Based Carbamates
- tert-Butyl (4-iodopyridin-2-yl)carbamate (CAS: 1260608-46-1):
Replacing the pyrimidine-pyrrolidine system with a pyridine ring and iodine substituent introduces a heavy atom, which may facilitate crystallographic studies. The iodine atom also serves as a versatile site for further functionalization . - This contrasts with the pyrimidine-based compound, which may exhibit greater metabolic resistance .
Heterocyclic Carbamates with Alternative Cores
- tert-Butyl oxazol-4-ylcarbamate (CAS: 1314931-66-2):
Substituting the pyrimidine-pyrrolidine scaffold with an oxazole ring alters electronic properties. Oxazole’s lower basicity compared to pyrimidine may reduce interactions with cationic biological targets, impacting efficacy .
Structural and Functional Analysis
Key Structural Differences
Biological Activity
tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C13H20N4O2
CAS Number: 1448850-66-5
Molecular Weight: 252.33 g/mol
The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a pyrimidinyl group. This unique structure contributes to its biological properties and potential applications in pharmacology.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Enzymes: The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptors: It can bind to receptors, modulating their activity and influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. In related studies, similar compounds demonstrated significant inhibition of pro-inflammatory cytokines like TNFα and IL-17, with IC50 values indicating potent activity .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound suggest potential applications in cancer therapy. The compound's ability to interfere with cellular proliferation pathways positions it as a candidate for further exploration in oncology .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Condensation : Reacting pyrimidin-4-yl derivatives with pyrrolidine intermediates.
- Protection : Using tert-butyl carbamate (Boc) groups to protect reactive amine sites, as seen in analogous piperidine-based carbamates .
- Chiral Resolution : Ensuring stereochemical purity (3S configuration) via chiral catalysts or chromatography.
Key intermediates include pyrrolidin-3-ylamine derivatives and Boc-protected pyrimidine precursors. For example, similar compounds utilize dichloromethane as a solvent and triethylamine as a catalyst .
Q. How is the stereochemical integrity of the (3S)-pyrrolidine moiety verified during synthesis?
- Methodological Answer :
- Chiral HPLC : Used to separate enantiomers and confirm >97% enantiomeric excess (ee), as referenced in purity standards for related carbamates .
- Circular Dichroism (CD) : Validates optical activity by comparing spectra with known (3S)-configured standards.
- X-ray Crystallography : Resolves absolute configuration in crystalline intermediates .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Lab coats, nitrile gloves, and goggles are mandatory due to potential irritancy (based on analogous carbamate SDS) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Boc-protection step?
- Methodological Answer :
- Solvent Screening : Replace dichloromethane with tetrahydrofuran (THF) to enhance solubility of polar intermediates .
- Catalyst Tuning : Test alternatives to triethylamine, such as DMAP (4-dimethylaminopyridine), which accelerates Boc activation .
- Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions (e.g., epimerization) .
Example optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, DMAP, 0°C→RT | 85 | 98 |
| DCM, Et₃N, RT | 72 | 92 |
Q. What analytical strategies resolve contradictions in reported NMR spectra for Boc-protected pyrrolidine derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identifies dynamic rotational barriers in carbamate groups that cause signal splitting .
- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks by correlating proton and carbon shifts, particularly for pyrimidine-proximal protons .
- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ can shift exchangeable protons (e.g., NH), clarifying tautomeric forms .
Q. How does the pyrimidine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution; pyrimidin-4-yl’s electron-withdrawing nature activates the pyrrolidine nitrogen for alkylation .
- Kinetic Studies : Compare reaction rates with pyridine or phenyl analogs. Pyrimidine’s π-deficient ring accelerates SNAr (nucleophilic aromatic substitution) in cross-coupling reactions .
Q. What role does this compound play as a precursor in medicinal chemistry workflows?
- Methodological Answer :
- Kinase Inhibitor Synthesis : The pyrrolidine-pyrimidine scaffold is a core structure in ATP-competitive kinase inhibitors (e.g., JAK2/3 targets) .
- Protease-Resistant Linkers : Boc protection enhances stability in peptide mimetics, enabling in vivo pharmacokinetic studies .
Data Contradiction Analysis
Q. Why do different sources report varying melting points for structurally similar carbamates?
- Methodological Answer :
- Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) produce distinct polymorphs with divergent thermal profiles .
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates lower observed melting points .
- Calibration Variance : Cross-validate DSC (Differential Scanning Calorimetry) equipment using USP standards .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Analogous Carbamates
| Compound | Reaction Type | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| tert-Butyl N-[(3S)-pyrrolidin-3-yl]carbamate | SNAr with 4-fluorobenzyl bromide | 2.3 × 10⁻³ | |
| tert-Butyl N-piperidin-4-ylcarbamate | Same reaction | 1.1 × 10⁻³ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
